(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine
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Overview
Description
N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclohexylamine group and a butanoic acid derivative. Its molecular formula is C26H49N3O6, and it has a molecular weight of 499.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the coupling of cyclohexylamine with the protected amino acid derivative . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylcyclohexanamine: A related compound with similar structural features but lacking the butanoic acid derivative.
(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid: Another compound with a similar backbone but different functional groups.
Uniqueness
N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is unique due to its combination of cyclohexylamine and butanoic acid moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C22H42N2O5 |
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Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
InChI Key |
FWRIXWOUYCASFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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